molecular formula C17H18FNO3 B1395575 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone CAS No. 477846-10-9

3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone

Cat. No. B1395575
M. Wt: 303.33 g/mol
InChI Key: WDJZUKPCAWKZSR-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone, also known as 4-Fluorobenzyl-3-hydroxy-2-furanone, is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It has been used extensively in the synthesis of various drugs, as well as in the production of a variety of other compounds. This compound has also been used in the preparation of a variety of pharmaceuticals, such as anti-inflammatory agents and antifungal agents. In addition, 4-Fluorobenzyl-3-hydroxy-2-furanone has been used in the synthesis of a range of materials, such as polymers, and has been used in the production of a variety of organic compounds.

Mechanism Of Action

The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinoneyl-3-hydroxy-2-furanone is not completely understood. However, it is believed that this compound acts as a proton donor, allowing it to interact with other compounds and form new compounds. In addition, it is believed that this compound can also act as an inhibitor of certain enzymes, allowing it to interfere with the normal activity of these enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinoneyl-3-hydroxy-2-furanone have not been extensively studied. However, it is believed that this compound may have some anti-inflammatory and antifungal properties. In addition, this compound may also have some effects on the nervous system, as it has been found to interact with certain neurotransmitters, such as dopamine and serotonin.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinoneyl-3-hydroxy-2-furanone in laboratory experiments is that it is relatively easy to synthesize. In addition, this compound is relatively stable and has a low toxicity. However, this compound is not very soluble in water and is not very soluble in organic solvents. Therefore, it is important to use an appropriate solvent when working with this compound.

Future Directions

There are a number of potential future directions for research involving 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinoneyl-3-hydroxy-2-furanone. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of drugs and other materials. In addition, further research could be conducted to explore the potential use of this compound as an inhibitor of certain enzymes and its potential use in the synthesis of a variety of pharmaceuticals. Finally, further research could be conducted to investigate the potential use of this compound in the production of a variety of organic compounds.

Scientific Research Applications

3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinoneyl-3-hydroxy-2-furanone has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, such as anti-inflammatory agents and antifungal agents. In addition, this compound has been used in the synthesis of a range of materials, such as polymers, and has been used in the production of a variety of organic compounds. Furthermore, 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinoneyl-3-hydroxy-2-furanone has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents and antifungal agents.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(oxolan-2-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c18-13-5-3-12(4-6-13)10-15-16(20)7-8-19(17(15)21)11-14-2-1-9-22-14/h3-8,14,20H,1-2,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJZUKPCAWKZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone
Reactant of Route 2
3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone
Reactant of Route 3
3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone
Reactant of Route 4
3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone
Reactant of Route 5
3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone
Reactant of Route 6
3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone

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